[2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate
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Overview
Description
[2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate is a synthetic compound belonging to the imidazole family. Imidazole derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate typically involves the reaction of 4-fluoroaniline with acetylacetone under acidic conditions to form an intermediate. This intermediate is then reacted with benzaldehyde and ammonium acetate to yield the final product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
[2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole]
- [2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-1H-imidazole]
- [2-(4-fluorophenyl)-4,5-dimethyl-1-phenyl-1H-imidazole]
Uniqueness
[2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its acetate group, in particular, may influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13(23)24-22-18(15-9-11-16(20)12-10-15)21-17(19(22,2)3)14-7-5-4-6-8-14/h4-12,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNHNEJADQFBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(N=C(C1(C)C)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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